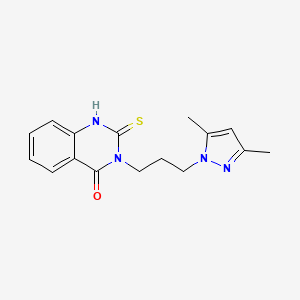![molecular formula C10H9N3O B2474174 2-[(Pyridin-3-yl)methoxy]pyrimidine CAS No. 2202464-12-6](/img/structure/B2474174.png)
2-[(Pyridin-3-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-3-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrimidine moieties in its structure allows it to exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of 2-[(Pyridin-3-yl)methoxy]pyrimidine are receptor tyrosine kinases . These enzymes play a crucial role in cellular communication, growth, and differentiation. They are often implicated in various diseases, including cancer, when their regulation is disrupted .
Mode of Action
This compound interacts with its targets, the receptor tyrosine kinases, inhibiting their activity . This inhibition can lead to a decrease in the signaling pathways that promote cell growth and proliferation, potentially leading to a reduction in the growth of cancer cells .
Biochemical Pathways
These could include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and others involved in cell growth, survival, and proliferation .
Pharmacokinetics
The gi absorption score indicates the amount of a molecule absorbed by the gut after being given through oral administration .
Result of Action
The molecular and cellular effects of this compound’s action include more cytotoxic activity than the reference drug (i.e., imatinib) . Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit receptor tyrosine kinase, which plays a crucial role in many cellular processes .
Cellular Effects
Some studies suggest that pyrimidine derivatives can have significant effects on cellular processes . For example, certain pyrimidine derivatives have shown anticancer activity against lung cancer cells .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through interactions with biomolecules and potential inhibition or activation of enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-3-yl)methoxy]pyrimidine typically involves the reaction of pyridin-3-ylmethanol with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a pyrimidine halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as magnesium oxide nanoparticles (MgO NPs) can be employed to facilitate the reaction and improve the overall process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Pyridin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine and pyrimidine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups present.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, ethanol
Substitution: NaH, DMF, pyrimidine halides
Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted pyridine and pyrimidine derivatives .
Scientific Research Applications
2-[(Pyridin-3-yl)methoxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in anticancer, antibacterial, and antifungal activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- Pyridin-2-ylmethanol
- Pyrimidine-2-methanol
- 2-(Pyridin-2-yl)pyrimidine
Comparison: Compared to these similar compounds, 2-[(Pyridin-3-yl)methoxy]pyrimidine is unique due to the presence of both pyridine and pyrimidine rings connected via a methoxy linker. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(pyridin-3-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNCUGPXIXZXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
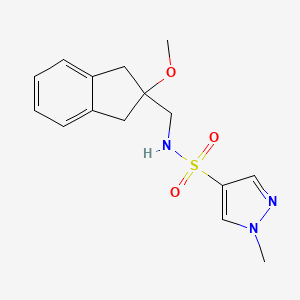
![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2474096.png)
![3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2474097.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2474099.png)
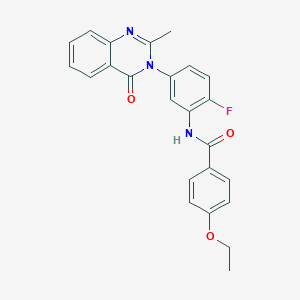
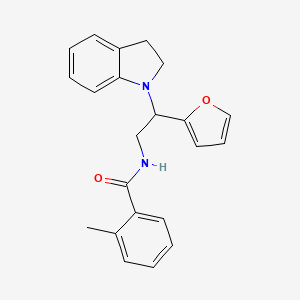
![3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea](/img/structure/B2474104.png)
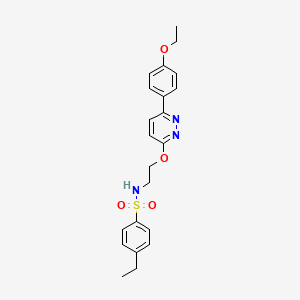
![4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2474107.png)
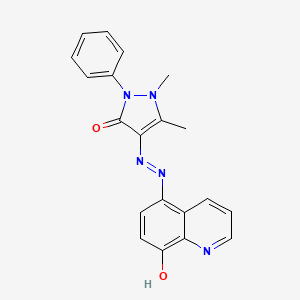
![N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2474112.png)
